3-Methyl-1-phenyl-1H-pyrazol-5-ol
Overview
Description
3-Methyl-1-phenyl-1H-pyrazol-5-ol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have been shown to be cytotoxic to several human cell lines , indicating that they may interact with cellular components involved in cell survival and proliferation.
Mode of Action
It’s known that some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines . This suggests that these compounds may interact with cellular components in a way that inhibits cell survival and proliferation.
Biochemical Pathways
It’s known that pyrazole derivatives can exhibit antioxidant and anticancer activities . This suggests that these compounds may interact with biochemical pathways related to oxidative stress and cell proliferation.
Result of Action
It’s known that some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines . This suggests that these compounds may induce cell death in certain types of cells.
Biochemical Analysis
Biochemical Properties
3-Methyl-1-phenyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This interaction can inhibit the enzyme’s activity, thereby modulating glucose levels in the body. Additionally, this compound exhibits radical scavenging activity, interacting with reactive oxygen species (ROS) and reducing oxidative stress .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and cleaved caspase-3 . This compound also influences cell signaling pathways, particularly the p53-mediated pathway, leading to programmed cell death. Furthermore, it affects gene expression by upregulating genes involved in oxidative stress response and downregulating those associated with cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their function. For example, its interaction with DPP-4 leads to enzyme inhibition, which is crucial for its antidiabetic effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation. In vitro studies have demonstrated sustained antioxidant activity, while in vivo studies have indicated prolonged antidiabetic effects .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits beneficial effects such as antioxidant and antidiabetic activities . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. For instance, its accumulation in the mitochondria can enhance its antioxidant effects .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its biological effects . Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments. This localization is essential for its activity, as it allows the compound to interact with key biomolecules involved in oxidative stress response and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high to excellent yields . Another method involves the reaction of 2-phenyl-2H-pyrazol-3-one with methyl bromide, followed by a reduction reaction to obtain the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For instance, the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst has been reported to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant biological and chemical properties .
Scientific Research Applications
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-2-pyrazoline-5-one
- 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Comparison: Compared to other pyrazole derivatives, 3-Methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, while 3-Methyl-1-phenyl-2-pyrazoline-5-one is primarily used as a reagent for detecting reducing carbohydrates, this compound has broader applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQYIMCESJLPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061334, DTXSID6091550 | |
Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Demethylantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Demethylated antipyrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19735-89-8, 942-32-5, 89-25-8 | |
Record name | 3-Methyl-1-phenylpyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19735-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethylantipyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Demethylantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-phenyl-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Demethylated antipyrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C | |
Record name | Demethylated antipyrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula is C10H10N2O, and its molecular weight is 174.20 g/mol.
A: Various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and HRMS, have been extensively employed to characterize this compound. [, , , , , , , , , , , , , , ] For example, 1H-NMR studies can confirm the presence of specific protons in the molecule. []
ANone: While 3-Methyl-1-phenyl-1H-pyrazol-5-ol itself might not act as a catalyst, it plays a crucial role as a reactant in various catalyzed reactions.
A: This compound is a key component in tandem Knoevenagel-Michael reactions, especially for synthesizing 4,4´-(arylmethylene)-bis(this compound) derivatives. [, , , , , , , , , , , , , ] These reactions are often catalyzed by various catalysts, including nanomagnetite-Fe3O4, [] cellulose sulfuric acid, [] tetraethylammonium L-prolinate, [] and various ionic liquids. [, , , , , ]
A: The use of these catalysts offers several advantages, such as high yields, shorter reaction times, [, , , , , ] and environmentally friendly reaction conditions. [, , , ] For instance, nanomagnetite-Fe3O4 allows for a recyclable catalyst, [] while cellulose sulfuric acid provides a biodegradable and environmentally friendly option. []
A: Studies have shown that the presence of electron-withdrawing groups on the arylmethylene moiety tends to enhance the anti-trypanosomatid activity of these compounds. [] Conversely, electron-donating groups generally lead to reduced activity. []
A: These compounds exhibit promising anti-parasitic activity, particularly against Leishmania mexicana and Trypanosoma brucei. [] Their potential as anti-leishmanial and anti-trypanosomal agents is currently under investigation. [] Some derivatives have also shown potential as antioxidant, anti-inflammatory, and antimicrobial agents. []
A: Flame atomic absorption spectrometry (FAAS) has been successfully employed to quantify trace amounts of these compounds in various samples, including food and water. [] This method often involves complexation with specific ligands, such as 4,4’-[(4-Cyano-phenyl)methylene]bis(this compound) (CMBM), followed by preconcentration techniques like solid-phase extraction. []
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